N-(3-amino-4-methylphenyl)-2-methylpropanamide
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Description
“N-(3-Amino-4-methylphenyl)-2-methylpropanamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .
Synthesis Analysis
The compound can be synthesized using a continuous flow microreactor system . The synthesis involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products . The established kinetic model can calculate the selectivity and conversion of the acylation reaction . The model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes .Molecular Structure Analysis
The molecular formula of “N-(3-Amino-4-methylphenyl)-2-methylpropanamide” is C10H14N2O . Its average mass is 178.231 Da and its monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Scientific Research Applications
Medicinal Chemistry
“N-(3-amino-4-methylphenyl)-2-methylpropanamide” serves as a crucial raw material and intermediate in the synthesis of various drug candidates. Its unique chemical structure allows it to be a building block for compounds with potential therapeutic effects .
Kinetics Study in Microflow Systems
This compound has been used in microflow systems to study reaction kinetics. By understanding the reaction rates, selectivity, and conversion of acylation reactions, researchers can optimize manufacturing processes for pharmaceuticals .
Continuous Synthesis Processes
The continuous flow synthesis of “N-(3-amino-4-methylphenyl)-2-methylpropanamide” is an area of interest due to its efficiency and practicality. This method can potentially streamline the production of pharmaceuticals, reducing steps and reagent consumption .
Computational Fluid Dynamics (CFD)
CFD methods utilize “N-(3-amino-4-methylphenyl)-2-methylpropanamide” to simulate flow synthesis. This helps in predicting system performance under various operating parameters, such as temperature and residence time .
Selective Acylation Studies
Selective acylation is a complex process due to the presence of multiple reactive sites. This compound is used to study selective monoacylation, which is crucial for developing specific pharmaceutical agents .
Optimization of Pharmaceutical Synthesis
The compound’s role in the optimization of synthesis routes for pharmaceuticals is significant. It helps in developing more effective and accessible methods for drug production .
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJLEHDUSLUNKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589815 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946690-30-8 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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